3-{4-[2,6-bis(propan-2-yl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-3-yl}-N,N-diethylbenzene-1-sulfonamide
Description
This compound is a structurally complex sulfonamide derivative featuring a 1,2,4-triazole core substituted with a 2,6-diisopropylphenyl group and a sulfanyl moiety. Such hybrid structures are often explored for pharmacological applications, including enzyme inhibition or receptor modulation, due to their ability to interact with biological targets through multiple functional groups .
Synthetic routes for analogous compounds involve multi-step protocols, such as cyclization of thiosemicarbazides, nucleophilic substitution, and coupling reactions under reflux conditions (e.g., using methanol, hydrazine hydrate, or carbon disulfide) .
Properties
IUPAC Name |
3-[4-[2,6-di(propan-2-yl)phenyl]-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2S2/c1-7-27(8-2)32(29,30)19-12-9-11-18(15-19)23-25-26-24(31)28(23)22-20(16(3)4)13-10-14-21(22)17(5)6/h9-17H,7-8H2,1-6H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJUNSSHLTYPNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2C3=C(C=CC=C3C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{4-[2,6-bis(propan-2-yl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-3-yl}-N,N-diethylbenzene-1-sulfonamide (CAS No. 519150-25-5) is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 472.67 g/mol. The structural features include a triazole ring, sulfonamide group, and a bis(isopropyl)phenyl moiety, which may influence its biological activity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains:
| Microorganism | Activity (MIC in µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
| Enterococcus faecalis | 1.5 |
These values suggest that the compound possesses strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
The mechanism by which triazole compounds exert their antimicrobial effects typically involves the inhibition of fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. For bacterial infections, the mechanism may involve disruption of cell wall synthesis or protein synthesis inhibition.
Structure-Activity Relationship (SAR)
The SAR studies of similar triazole compounds reveal that modifications to the triazole ring and substituents can significantly alter biological activity. Key findings include:
- Substituents on the Triazole Ring : Electron-donating groups enhance antimicrobial activity.
- Alkyl Chain Length : Longer alkyl chains may reduce activity, indicating a balance between hydrophobicity and solubility is crucial.
For instance, compounds with halogen substitutions on the phenyl ring have shown increased potency against resistant strains of bacteria compared to their non-substituted analogs .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of 1,2,4-triazoles exhibited varying degrees of efficacy against MRSA strains. The compound's structure closely resembles those effective against MRSA, suggesting potential for further development as an antibiotic .
- Synergistic Effects : In combination studies with other antibiotics, the compound displayed synergistic effects when paired with beta-lactams, enhancing overall antibacterial efficacy and potentially reducing required dosages .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides Structure: Replaces the 1,2,4-triazole with a 1,3,4-oxadiazole ring and includes a thiazole-amino group. Synthesis: Involves hydrazine hydrate reflux for cyclization and carbon disulfide-mediated sulfanylation . Bioactivity: Demonstrated antimicrobial and antitumor activity in preliminary studies, attributed to the oxadiazole-thiazole synergy.
Sulfonamide-Triazole Hybrids with Alkyl/Aryl Substituents
- Structure : Similar triazole-sulfonamide backbone but lacks the 2,6-diisopropylphenyl group.
- Pharmacokinetics : Reduced metabolic stability compared to the target compound due to absence of bulky isopropyl groups, which hinder cytochrome P450 interactions.
Diethylbenzene Sulfonamide Derivatives Structure: Retains the N,N-diethylbenzene sulfonamide group but paired with non-triazole heterocycles (e.g., pyrazole or imidazole). Solubility: Higher aqueous solubility but lower membrane permeability due to reduced lipophilicity.
Key Comparative Data
Research Findings
- Thermal Stability : Bulky substituents improve thermal stability (decomposition >250°C) compared to simpler analogues (<200°C).
- SAR Insights : The sulfanyl group at the 5-position of the triazole enhances binding to cysteine residues in enzymes, a feature absent in oxadiazole-based analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
